molecular formula C17H20N2O3S2 B4436578 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4436578
M. Wt: 364.5 g/mol
InChI Key: HJJBWPHSGZYKIJ-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached through alkylation reactions, often using thiophen-2-ylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the carboxamide position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including potential anti-inflammatory or anti-cancer properties.

    Industrial Applications: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzyme active sites, while the thiophen-2-ylmethyl group can enhance binding affinity through π-π interactions. The piperidine ring provides structural stability and can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

    1-(benzenesulfonyl)piperidine-4-carboxamide: Lacks the thiophen-2-ylmethyl group, which may result in different binding properties.

    N-(thiophen-2-ylmethyl)piperidine-4-carboxamide:

Uniqueness: 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the combination of the benzenesulfonyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBWPHSGZYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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